Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Chemistry

Anhydroerythromycin A serves as an analytical standard in chromatographic techniques such as HPLC and GC, which are essential for the quality control of pharmaceutical products . Its use in analytical chemistry ensures the purity and potency of erythromycin formulations, contributing to the safety and efficacy of these medications.

Antibiotic Research

As a macrolide antibiotic, Anhydroerythromycin A is studied for its antibiotic activity spectrum , particularly against Gram-negative and Gram-positive bacteria . Research in this field explores its potential as an alternative to traditional erythromycin, especially in cases where bacteria have developed resistance.

Environmental Science

In environmental science, Anhydroerythromycin A is analyzed as a transformation product in treated erythromycin fermentation residue and amended soil . This research is crucial for understanding the environmental impact of antibiotic use and developing strategies to mitigate the risks associated with antibiotic contamination.

Pharmaceutical Development

The compound’s role in the development of enteric-coated tablet formulations is significant . It helps in identifying and quantifying erythromycin and related substances, ensuring that the final pharmaceutical product is effective and stable.

Drug Delivery Systems

Anhydroerythromycin A is involved in the creation of novel drug delivery systems . Modifications to its structure can improve its stability and optimize it for local drug delivery, particularly in acidic environments where infections are present .

Forensic Science

In forensic applications, Anhydroerythromycin A is used in the detection of pharmaceuticals and their metabolites. This can be important in toxicology studies and legal investigations involving substance use .

Molecular Biology

The compound is also relevant in molecular biology, where it is used to study the mode of action of antibiotics at the cellular level. Understanding how Anhydroerythromycin A interferes with protein synthesis can lead to the development of new antibiotics .

Mecanismo De Acción

Anhydroerythromycin A, also known as Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- or 2BR5PL6H39, is a degradation product of the macrolide antibiotic erythromycin . This compound has a unique mechanism of action and pharmacokinetics, which we will explore in detail below.

Target of Action

Anhydroerythromycin A primarily targets Gram-negative and Gram-positive bacteria . It is active against S. aureus and B. cereus in vitro .

Mode of Action

Anhydroerythromycin A interferes with protein synthesis . It inhibits the steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .

Biochemical Pathways

The compound is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . It is known to inhibit drug oxidation in the liver, which can lead to unwanted drug-drug interactions .

Pharmacokinetics

The systemic bioavailability of Anhydroerythromycin A is low and variable, likely due to degradation of a substantial portion of the administered dose to microbiologically inactive Anhydroerythromycin in the stomach .

Result of Action

Anhydroerythromycin A has negligible antibacterial activity but is known to inhibit drug oxidation in the liver . It is responsible for unwanted drug-drug interactions .

Action Environment

The action of Anhydroerythromycin A is influenced by the acidity of its environment. It is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . The compound’s action, efficacy, and stability can therefore be influenced by the pH of its environment.

Propiedades

IUPAC Name |

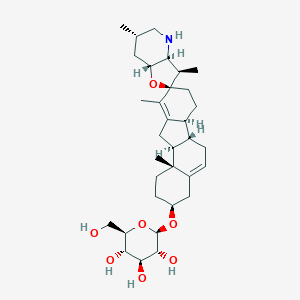

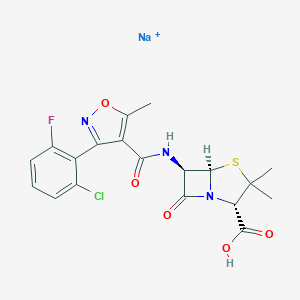

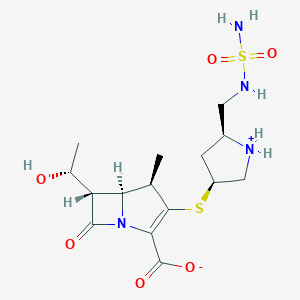

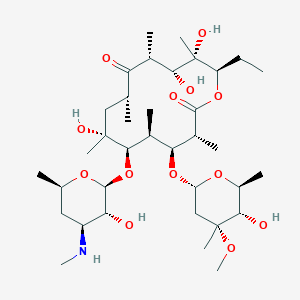

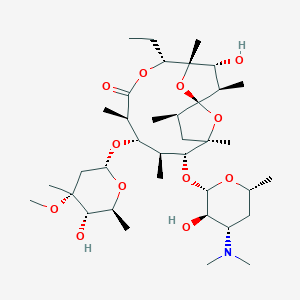

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAVHPRGGAUFDN-JTQLBUQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016176 | |

| Record name | Anhydroerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- | |

CAS RN |

23893-13-2 | |

| Record name | Anhydroerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of anhydroerythromycin A?

A: The molecular formula of anhydroerythromycin A is C37H65NO12, and its molecular weight is 715.91 g/mol. []

Q2: Is anhydroerythromycin A chiral?

A: Yes, anhydroerythromycin A has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []

Q3: What spectroscopic techniques are used to characterize anhydroerythromycin A?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of anhydroerythromycin A. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying anhydroerythromycin A in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]

Q4: How does anhydroerythromycin A form from erythromycin A?

A: Anhydroerythromycin A is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and anhydroerythromycin A exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []

Q5: Can anhydroerythromycin A be further modified chemically?

A: Yes, modifications of the aglycone lactone ring of anhydroerythromycin A are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []

Q6: How is anhydroerythromycin A metabolized in the body?

A: While the metabolic pathways of anhydroerythromycin A itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []

Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of anhydroerythromycin A?

A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of anhydroerythromycin A, it doesn't drastically alter its overall exposure.

Q8: What is the impact of anhydroerythromycin A on drug-drug interactions?

A: Anhydroerythromycin A has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.

Q9: Can anhydroerythromycin A contribute to the development of antibiotic resistance?

A: Research indicates that even trace amounts of anhydroerythromycin A (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.

Q10: How is anhydroerythromycin A typically quantified?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of anhydroerythromycin A in various matrices, including biological fluids, honey, and environmental samples. [, , ]

Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of anhydroerythromycin A?

A: SPME offers a simple, solvent-free method for extracting anhydroerythromycin A and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []

Q12: Are there any alternative analytical techniques for detecting anhydroerythromycin A?

A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of anhydroerythromycin A in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []

Q13: What are the potential environmental risks associated with anhydroerythromycin A?

A: Anhydroerythromycin A has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.

Q14: Are there any strategies to mitigate the environmental impact of anhydroerythromycin A?

A: While specific strategies for anhydroerythromycin A are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.